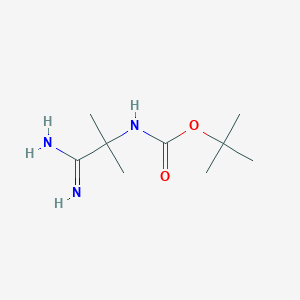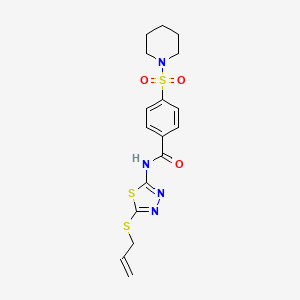
1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea” is an organic compound. It contains a cyclohexyl group, a methoxyphenyl group, a morpholinoethyl group, and a urea group . The exact properties and uses of this compound would depend on its specific structure and the context in which it is used.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclohexyl group would likely form a six-membered ring, the methoxyphenyl group would consist of a phenyl (benzene) ring with a methoxy (OCH3) substituent, and the morpholinoethyl group would contain a morpholine ring with an ethyl (CH2CH3) substituent. The urea group (NH2CONH2) would likely be involved in bonding these groups together .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its constituent groups, its melting and boiling points would depend on the strength of the intermolecular forces present, and its reactivity would depend on the presence of reactive groups .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Biginelli-type Synthesis : An effective synthesis of novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones through the ternary condensation involving N-methoxyurea showcases the utility of similar urea compounds in synthesizing complex molecules (Kolosov et al., 2015).
- Coupling Agent for Peptide Synthesis : 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide acts as a coupling agent in peptide synthesis, demonstrating the functional utility of cyclohexyl and morpholinoethyl groups in biochemical applications (Griffin).
- Acetylcholinesterase Inhibitors : The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors highlight the potential for similar compounds in medicinal chemistry (Vidaluc et al., 1995).
- Anticancer Activity : Cyclohexylphenyl‐chloroethyl urea derivatives have been studied for their anticancer activity, indicating the relevance of urea derivatives in therapeutic research (Bouchon et al., 2007).
Analytical and Biochemical Applications
- Selective Modification of RNA : The specificity of similar compounds for uridine and guanosine residues in Escherichia coli suppressor tyrosine transfer RNA illustrates their application in studying RNA modifications (Chang et al., 1972).
- Anion Sensing Properties : N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, enabling the detection of analytes like alcohols and carboxylic acids, showcasing the application in sensing technologies (Bohne et al., 2005).
Chemical Modification and Reactivity
- Prolidase Activity Modulation : Chemical modification studies involving phenylglyoxal or 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate inactivating the enzyme prolidase underline the importance of such compounds in enzyme activity studies (Mock & Zhuang, 1991).
Synthesis of Complex Molecules
- Improved Synthesis Methods : Research on the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea under ultrasound conditions highlights advancements in synthesis techniques (Li et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclohexyl-3-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-25-18-9-5-6-16(14-18)19(23-10-12-26-13-11-23)15-21-20(24)22-17-7-3-2-4-8-17/h5-6,9,14,17,19H,2-4,7-8,10-13,15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXBQKSWKDLTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2921957.png)

![methyl 2-butyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2921959.png)
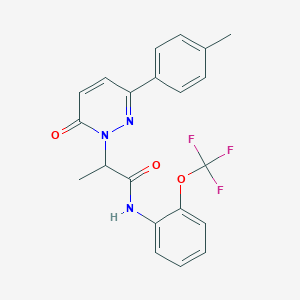
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide](/img/structure/B2921964.png)
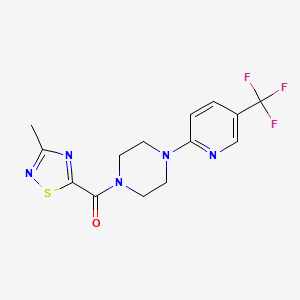
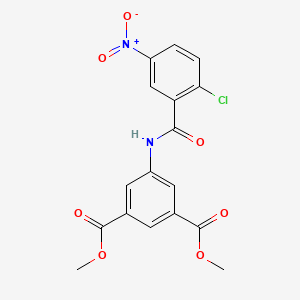

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2921971.png)
